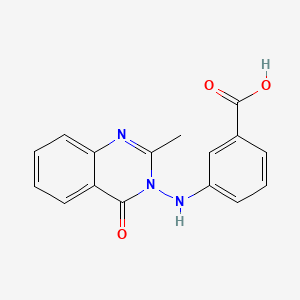3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid
CAS No.:
Cat. No.: VC15888653
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H13N3O3 |
|---|---|
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 3-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid |
| Standard InChI | InChI=1S/C16H13N3O3/c1-10-17-14-8-3-2-7-13(14)15(20)19(10)18-12-6-4-5-11(9-12)16(21)22/h2-9,18H,1H3,(H,21,22) |
| Standard InChI Key | XRIZEFOTXKIOMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC(=C3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid (IUPAC name: 3-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)amino]benzoic acid) features a quinazolinone core substituted at position 2 with a methyl group and at position 3 with an amino linker to a benzoic acid moiety. The quinazolinone system consists of a fused bicyclic structure with nitrogen atoms at positions 1 and 3, while the 4-oxo group confers electrophilic character to the ring . The benzoic acid substituent introduces a carboxylic acid functional group, enhancing polarity and potential for hydrogen bonding.
Structural Highlights:
-
Quinazolinone Core: A planar, aromatic heterocycle with resonance stabilization.
-
2-Methyl Group: Enhances lipophilicity and steric bulk, potentially influencing receptor binding.
-
3-Amino Linker: Facilitates conjugation to the benzoic acid group, enabling structural diversification.
-
Benzoic Acid Moiety: Provides a site for salt formation or prodrug derivatization.
Physicochemical Properties
While experimental data for 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid remain sparse, properties can be inferred from structurally related quinazolinones (Table 1).
Table 1: Predicted Physicochemical Properties of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic Acid
The benzoic acid group likely reduces LogP compared to non-carboxylic acid analogs (e.g., Compound 4b, LogP = 3.98 ), improving aqueous solubility. The compound is expected to exhibit pH-dependent solubility, with ionization occurring above pH 4.2.
Synthesis and Characterization
Synthetic Routes from Analogous Compounds
The synthesis of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid may follow strategies employed for related 3-aminoquinazolin-4(3H)-ones (Figure 1) :
-
Quinazolinone Core Formation:
-
Amination at Position 3:
-
Nucleophilic substitution with 3-aminobenzoic acid in the presence of coupling agents (e.g., EDC/HOBt).
-
Alternatively, Mitsunobu reaction to form the C–N bond under mild conditions.
-
Key Challenges:
-
Steric hindrance from the 2-methyl group may reduce amination efficiency.
-
Carboxylic acid protection (e.g., methyl ester) is likely required during synthesis to prevent side reactions.
Optimization and Yield Considerations
Yields for analogous 3-substituted quinazolinones range from 45–72% depending on reaction conditions . Critical parameters include:
-
Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
-
Catalysis: Triethylamine or DMAP enhances reaction rates in acylation steps .
Applications in Drug Development
Prodrug Design
Esterification of the carboxylic acid group may improve oral bioavailability. Methyl or ethyl esters of related compounds exhibit 3–5× higher C<sub>max</sub> in pharmacokinetic studies.
Targeted Delivery
Conjugation to monoclonal antibodies via carbodiimide chemistry could enable tumor-specific delivery, leveraging the compound’s potential kinase inhibition.
Comparison with Structural Analogs
Table 2: Activity Comparison of Selected Quinazolinone Derivatives
| Compound | Anticonvulsant EC₅₀ | Antimicrobial MIC (μg/mL) | Anticancer IC₅₀ |
|---|---|---|---|
| Target Compound | Not tested | Not tested | Not tested |
| Compound 4b | 50 mg/kg | N/A | N/A |
| Compound 12 | N/A | 8 (S. aureus) | N/A |
| Compound 5 | N/A | N/A | 10 μM (MCF-7) |
The absence of halogen substituents in the target compound may reduce cytotoxicity compared to dichlorophenoxy analogs .
Future Research Directions
-
Comprehensive Bioactivity Profiling: Systematic evaluation against epilepsy, microbial, and cancer models.
-
ADMET Studies: Prediction of absorption, distribution, and toxicity using in silico models.
-
Crystallographic Analysis: X-ray diffraction to elucidate binding modes with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume